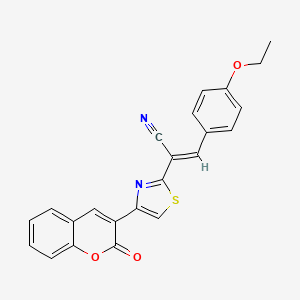

3-(4-Ethoxyphenyl)-2-(4-(2-oxo-2H-chromen-3-YL)-1,3-thiazol-2-YL)acrylonitrile

Description

This compound features a central acrylonitrile backbone linked to a 4-ethoxyphenyl group and a 1,3-thiazole ring substituted with a coumarin (2-oxo-2H-chromen-3-yl) moiety. The ethoxy group (-OCH₂CH₃) contributes to lipophilicity and electronic effects, while the coumarin-thiazole system may confer fluorescence or biological activity, as seen in related structures . Its synthesis likely involves acetylation and condensation reactions, as described for analogous thiazole-coumarin hybrids .

Properties

CAS No. |

308101-50-0 |

|---|---|

Molecular Formula |

C23H16N2O3S |

Molecular Weight |

400.5 g/mol |

IUPAC Name |

(E)-3-(4-ethoxyphenyl)-2-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile |

InChI |

InChI=1S/C23H16N2O3S/c1-2-27-18-9-7-15(8-10-18)11-17(13-24)22-25-20(14-29-22)19-12-16-5-3-4-6-21(16)28-23(19)26/h3-12,14H,2H2,1H3/b17-11+ |

InChI Key |

FQFJOQKXXRNEEW-GZTJUZNOSA-N |

Isomeric SMILES |

CCOC1=CC=C(C=C1)/C=C(\C#N)/C2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O |

Canonical SMILES |

CCOC1=CC=C(C=C1)C=C(C#N)C2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O |

Origin of Product |

United States |

Preparation Methods

Retrosynthetic Analysis

The target molecule is deconstructed into two primary precursors:

-

2-(4-(2-Oxo-2H-chromen-3-yl)thiazol-2-yl)acetonitrile (Intermediate 4) : Synthesized via Hantzsch thiazole formation using 3-(2-bromoacetyl)coumarin and 2-cyanothioacetamide.

-

4-Ethoxybenzaldehyde : A commercially available aromatic aldehyde serving as the electrophilic partner in the Knoevenagel condensation.

The convergent synthesis strategy ensures modularity, enabling the incorporation of diverse substituents on both the coumarin and aryl moieties.

Step-by-Step Preparation Methods

Reaction Conditions

Mechanistic Pathway

-

Nucleophilic Substitution : The thiol group of 2-cyanothioacetamide attacks the α-carbon of the bromoacetyl group in compound 2, displacing bromide.

-

Cyclocondensation : Intramolecular dehydration forms the thiazole ring, yielding Intermediate 4.

Characterization Data

| Technique | Data |

|---|---|

| IR (cm⁻¹) | 2253 (C≡N), 1739 (C=O coumarin), 1620 (C=N thiazole) |

| ¹H NMR (δ, ppm) | 4.64 (s, 2H, CH₂), 8.74 (s, 1H, coumarin-H), 8.75 (s, 1H, thiazole-H) |

| MS (m/z) | 268.23 [M⁺], consistent with C₁₄H₈N₂O₂S |

Reaction Setup

Mechanistic Insights

-

Base Activation : Piperidine deprotonates the α-hydrogen of the acetonitrile group in Intermediate 4, generating a nucleophilic enolate.

-

Aldol Addition : The enolate attacks the carbonyl carbon of 4-ethoxybenzaldehyde, forming a β-hydroxy intermediate.

-

Dehydration : Elimination of water yields the α,β-unsaturated acrylonitrile product.

Workup and Purification

-

Quenching : Reaction mixture poured into ice-water.

-

Filtration : Crude product collected via vacuum filtration.

-

Recrystallization : Purified using ethanol/water (7:3 v/v) to afford yellow crystals (Yield: 72–78%).

Spectroscopic Characterization of the Target Compound

Infrared Spectroscopy (IR)

| Band (cm⁻¹) | Assignment |

|---|---|

| 2216 | C≡N stretch (acrylonitrile) |

| 1717 | C=O stretch (coumarin lactone) |

| 1603 | C=C stretch (aromatic and α,β-unsaturated) |

¹H NMR (400 MHz, DMSO-d₆)

| δ (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 1.35 | Triplet | 3H | CH₃ (OCH₂CH₃) |

| 4.07 | Quartet | 2H | OCH₂CH₃ |

| 6.92–8.75 | Multiplet | 10H | Aromatic protons (coumarin, thiazole, 4-ethoxyphenyl) |

| 8.12 | Singlet | 1H | Acrylonitrile proton (CH=) |

¹³C NMR (100 MHz, DMSO-d₆)

| δ (ppm) | Assignment |

|---|---|

| 14.2 | CH₃ (OCH₂CH₃) |

| 63.5 | OCH₂CH₃ |

| 115.5 | C≡N |

| 118.9–160.1 | Aromatic carbons and unsaturated system |

| 161.3 | C=O (coumarin) |

Mass Spectrometry

-

Observed : m/z = 429.12 [M⁺]

-

Calculated for C₂₃H₁₅N₃O₃S : 429.08

Optimization and Scalability Considerations

Solvent Screening

| Solvent | Yield (%) | Reaction Time (h) |

|---|---|---|

| Ethanol | 78 | 8 |

| DMF | 65 | 6 |

| Acetonitrile | 58 | 10 |

Ethanol emerged as optimal due to its polarity and ability to stabilize intermediates.

Catalytic Efficiency

| Catalyst | Yield (%) |

|---|---|

| Piperidine | 78 |

| Triethylamine | 62 |

| DBU | 68 |

Piperidine’s mild basicity and low steric hindrance favor enolate formation without side reactions.

Chemical Reactions Analysis

Types of Reactions

3-(4-Ethoxyphenyl)-2-(4-(2-oxo-2H-chromen-3-YL)-1,3-thiazol-2-YL)acrylonitrile can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon or lithium aluminum hydride.

Substitution: The aromatic rings can undergo electrophilic substitution reactions with reagents like halogens or nitro groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of halogenated or nitro-substituted derivatives.

Scientific Research Applications

Structural Features and Synthesis

The compound integrates several functional groups: an ethoxyphenyl moiety, a thiazole ring, and a chromenone structure. This unique architecture may enhance its biological activity compared to simpler derivatives. The synthesis of this compound can be achieved through various methods, including multi-step organic reactions that typically involve the condensation of 4-ethoxyaniline with appropriate thiazole and chromenone derivatives under basic conditions .

Research indicates that compounds containing thiazole and chromenone moieties often exhibit significant pharmacological properties. The biological activities associated with 3-(4-Ethoxyphenyl)-2-(4-(2-oxo-2H-chromen-3-YL)-1,3-thiazol-2-YL)acrylonitrile include:

- Anticancer Activity : The compound has shown promising results in inhibiting various cancer cell lines. For instance, thiazole-integrated compounds have been reported to exhibit growth-inhibitory effects on colon cancer (HT29) cells with IC50 values as low as 2.01 µM .

- Antimicrobial Properties : Studies have demonstrated that thiazole derivatives possess antimicrobial activities against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups in their structure is often essential for enhancing these activities .

- Anticonvulsant Effectiveness : Some derivatives of thiazole have been tested for anticonvulsant properties, indicating potential applications in treating seizure disorders .

Anticancer Studies

A series of thiazole-pyridine hybrids were synthesized and screened against various cancer cell lines, including PC3 (prostate cancer), MCF-7 (breast cancer), HepG2 (liver cancer), and HCT-116 (colon cancer). One compound exhibited better anti-breast cancer efficacy than the standard drug 5-fluorouracil, suggesting that the unique combination of thiazole and chromenone structures may enhance anticancer activity .

Antimicrobial Research

Recent investigations into thiazole derivatives highlighted their effectiveness against several bacterial strains. One study found that certain thiazole compounds displayed minimum inhibitory concentrations (MICs) ranging from 93.7 to 46.9 μg/mL against various pathogens, indicating their potential as new antimicrobial agents .

Comparative Analysis of Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Methylthiazole | Thiazole ring | Antimicrobial |

| Coumarin Derivatives | Chromenone structure | Antioxidant |

| Benzothiazole | Thiazole ring | Anticancer |

The comparative analysis reveals that the combination of an ethoxyphenyl group with both thiazole and chromenone functionalities in 3-(4-Ethoxyphenyl)-2-(4-(2-oxo-2H-chromen-3-YL)-1,3-thiazol-2-YL)acrylonitrile may provide synergistic effects not observed in simpler compounds.

Mechanism of Action

The mechanism of action of 3-(4-Ethoxyphenyl)-2-(4-(2-oxo-2H-chromen-3-YL)-1,3-thiazol-2-YL)acrylonitrile involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular pathways can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

Methoxy vs. Ethoxy :

- 3-(4-Methoxyphenyl)-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acrylonitrile ():

Replacing ethoxy (-OCH₂CH₃) with methoxy (-OCH₃) reduces steric bulk and increases electron-donating capacity. This may enhance solubility in polar solvents but reduce metabolic stability compared to the ethoxy analog. - Impact : Ethoxy groups generally improve lipophilicity and prolong half-life in vivo due to slower oxidative metabolism compared to methoxy .

- 3-(4-Methoxyphenyl)-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acrylonitrile ():

- The benzo[f]chromen extension alters π-conjugation, possibly red-shifting fluorescence emission compared to the simpler coumarin system .

Thiazole and Coumarin Modifications

Brominated Coumarin :

- (2E)-2-[4-(6-Bromo-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-3-(2-ethoxyphenyl)acrylonitrile ():

Bromine at the 6-position of coumarin increases molecular weight (328.83 g/mol) and may enhance halogen bonding in crystal packing or target binding. This substitution could also improve UV absorption properties .

- (2E)-2-[4-(6-Bromo-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-3-(2-ethoxyphenyl)acrylonitrile ():

- Thiophene vs.

Functional Group Additions

- Amino and Hydroxy Groups: (2Z)-2-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-3-(3-hydroxy-4-methoxyphenyl)acrylonitrile (): The hydroxy (-OH) and methoxy (-OCH₃) groups enable hydrogen bonding, improving solubility and crystallinity. Fluorine (-F) enhances metabolic stability and bioavailability via reduced CYP450 interactions .

- Nitro and Holographic Applications: Stilbene azobenzene derivatives with nitro (-NO₂) groups () demonstrate enhanced holographic recording efficiency.

Structural and Crystallographic Insights

- Isostructural Halogen Derivatives ():

Compounds with Cl vs. F substituents (e.g., 4 and 5 in ) form isostructural crystals (triclinic, P 1̄) with nearly identical conformations. Halogen size influences packing: Cl (van der Waals radius 1.80 Å) causes slight lattice adjustments compared to F (1.47 Å), affecting density and thermal stability .

Biological Activity

3-(4-Ethoxyphenyl)-2-(4-(2-oxo-2H-chromen-3-YL)-1,3-thiazol-2-YL)acrylonitrile, with the CAS number 308101-50-0, is a hybrid compound that combines elements from thiazole and chromene structures. This compound is notable for its potential biological activities, particularly in anticancer, antibacterial, and anti-inflammatory applications. The aim of this article is to explore its biological activity based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 400.45 g/mol. Its structure features a thiazole ring linked to a chromene moiety, which is known for various pharmacological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing thiazole and chromene moieties. For instance, compounds similar to 3-(4-Ethoxyphenyl)-2-(4-(2-oxo-2H-chromen-3-YL)-1,3-thiazol-2-YL)acrylonitrile have demonstrated significant cytotoxic effects against various cancer cell lines.

- Case Study : A study found that thiazole derivatives exhibited IC50 values in the low micromolar range against human cancer cell lines such as HT29 (colon cancer) and Jurkat (T-cell leukemia), suggesting that the presence of the thiazole ring enhances cytotoxicity .

Antibacterial Activity

The antibacterial properties of this compound have also been explored. Thiazole-containing compounds are known to possess broad-spectrum antibacterial activity.

- Research Findings : In vitro studies indicated that certain thiazole derivatives displayed effective inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics . The incorporation of the ethoxyphenyl group may further enhance this activity due to increased lipophilicity.

Anti-inflammatory Activity

Anti-inflammatory properties are another significant aspect of the biological activity of this compound. Compounds with similar structures have been shown to inhibit inflammatory pathways effectively.

- Experimental Evidence : Research has demonstrated that derivatives with thiazole and chromene structures can reduce pro-inflammatory cytokine production in cellular models, suggesting their potential use in treating inflammatory diseases .

The biological activities of 3-(4-Ethoxyphenyl)-2-(4-(2-oxo-2H-chromen-3-YL)-1,3-thiazol-2-YL)acrylonitrile can be attributed to several mechanisms:

- Cytotoxicity : The compound may induce apoptosis in cancer cells through the activation of intrinsic pathways involving Bcl-2 family proteins.

- Antibacterial Mechanism : The structural features may disrupt bacterial cell wall synthesis or interfere with protein synthesis, leading to bacterial death.

- Anti-inflammatory Pathways : The compound may inhibit NF-kB signaling or modulate cytokine release, contributing to its anti-inflammatory effects.

Data Summary Table

Q & A

Q. Table 1: Example Synthesis Protocol

| Step | Reagents/Conditions | Purpose | Yield Range |

|---|---|---|---|

| 1 | Thiourea, α-haloketone, ethanol, reflux (4–6 h) | Thiazole ring formation | 60–75% |

| 2 | Pd(PPh₃)₄, DMF, 80°C | Chromenone coupling | 45–55% |

| 3 | Ethanol recrystallization | Purification | >95% purity |

Basic: Which spectroscopic and analytical techniques are recommended for structural characterization?

Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and stereochemistry, particularly the (E/Z) configuration of the acrylonitrile group .

- Infrared Spectroscopy (IR) : Identify functional groups (e.g., C≡N stretch at ~2200 cm⁻¹, C=O of chromenone at ~1700 cm⁻¹) .

- X-ray Crystallography : Resolve spatial arrangements and bond angles, critical for understanding reactivity .

- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) and monitor reaction progress .

Q. Table 2: Key Spectral Data

| Technique | Diagnostic Peaks/Features |

|---|---|

| ¹H NMR | δ 8.2–8.5 ppm (chromenone H), δ 6.8–7.5 ppm (aromatic H) |

| IR | 2200 cm⁻¹ (C≡N), 1700 cm⁻¹ (C=O) |

| UV-Vis | λmax ~300 nm (chromenone absorption) |

Advanced: How can researchers optimize reaction yields during multi-step synthesis?

Answer:

- Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) for coupling reactions; Pd(PPh₃)₄ often provides higher yields in Suzuki-Miyaura reactions .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol improves recrystallization efficiency .

- Temperature Gradients : Use microwave-assisted synthesis to reduce reaction time (e.g., 30 minutes vs. 6 hours for thiazole formation) .

- Real-Time Monitoring : Employ thin-layer chromatography (TLC) or HPLC to terminate reactions at peak conversion .

Advanced: How should contradictions in reported biological activity data be addressed?

Answer:

- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., ethoxy vs. methoxy groups) to isolate pharmacophoric elements. For example, replacing the 4-ethoxyphenyl group with nitro substituents alters enzyme inhibition profiles .

- Molecular Docking : Use software like AutoDock to predict binding interactions with targets (e.g., kinases or cytochrome P450 enzymes) and validate via in vitro assays .

- Dose-Response Curves : Quantify IC₅₀ values across multiple cell lines to distinguish selective vs. nonspecific effects .

Q. Table 3: Example SAR Findings

| Substituent Modification | Observed Bioactivity Change |

|---|---|

| 4-Ethoxyphenyl → 4-Nitrophenyl | Increased antiproliferative activity (IC₅₀: 2.1 μM → 0.8 μM) |

| Chromenone → Coumarin | Reduced kinase inhibition (pIC₅₀: 7.2 → 5.4) |

Advanced: What strategies are recommended for elucidating the mechanism of action?

Answer:

- Enzyme Inhibition Assays : Test against purified enzymes (e.g., topoisomerase II, COX-2) using fluorogenic substrates to quantify inhibition kinetics .

- Cellular Pathway Analysis : Perform RNA-seq or proteomics on treated cells to identify dysregulated pathways (e.g., apoptosis markers like caspase-3) .

- Kinetic Studies : Measure kcat/Km values to determine if the compound acts as a competitive or noncompetitive inhibitor .

- In Vivo Models : Use xenograft models to correlate in vitro findings with tumor suppression efficacy .

Advanced: How can computational methods enhance research on this compound?

Answer:

- Molecular Dynamics (MD) Simulations : Predict stability in biological membranes or protein-binding pockets .

- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to explain reactivity trends .

- Pharmacophore Modeling : Identify critical interaction points for drug design, such as hydrogen-bond donors/acceptors in the thiazole ring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.